

A Technical Guide to 2-Bromo-5-(trifluoromethyl)pyridine for Researchers

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Compound of Interest

Compound Name: 2-Bromo-5-(trifluoromethyl)pyridine

Cat. No.: B156976

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For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Procurement and Application of **2-Bromo-5-(trifluoromethyl)pyridine**.

This technical guide provides comprehensive information on **2-Bromo-5-(trifluoromethyl)pyridine**, a key building block in modern medicinal chemistry and materials science. This document outlines its chemical properties, reliable suppliers for research-grade material, and detailed experimental protocols for its application in common and powerful cross-coupling reactions. Furthermore, it delves into the significance of the 5-(trifluoromethyl)pyridine moiety in the context of drug discovery, specifically in the development of kinase inhibitors, and visualizes its interaction within a key signaling pathway.

Properties and Procurement of 2-Bromo-5-(trifluoromethyl)pyridine

2-Bromo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its trifluoromethyl group imparts unique electronic properties, enhancing the metabolic stability and lipophilicity of derivative compounds, making it a valuable component in the design of novel pharmaceuticals and agrochemicals.

For researchers looking to procure this compound, several reputable suppliers offer it in various purities suitable for laboratory and developmental work. A summary of key suppliers and their product specifications is provided below for easy comparison.

Supplier	Product Number	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
Sigma-Aldrich	661120	97%	50488-42-1	C ₆ H ₃ BrF ₃ N	226.00	44-48
Thermo Scientific Chemicals	AA4338103	96%	50488-42-1	C ₆ H ₃ BrF ₃ N	226.00	45-47
Oakwood Chemical	004308	99%	50488-42-1	C ₆ H ₃ BrF ₃ N	226.00	45-47
Matrix Scientific	004308	Not Specified	50488-42-1	C ₆ H ₃ BrF ₃ N	226.00	45-47
BLD Pharm	BD138365	98%	50488-42-1	C ₆ H ₃ BrF ₃ N	226.00	44-48

Key Synthetic Applications and Experimental Protocols

2-Bromo-5-(trifluoromethyl)pyridine is a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

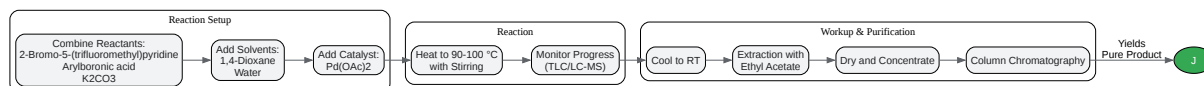
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The following is a general protocol for the Suzuki-Miyaura coupling of **2-Bromo-5-(trifluoromethyl)pyridine** with an arylboronic acid, adapted from established procedures for similar bromopyridines.^[1]

Experimental Protocol: Suzuki-Miyaura Coupling

- Materials:

- **2-Bromo-5-(trifluoromethyl)pyridine** (1.0 mmol, 1.0 equiv)
- Arylboronic acid (1.2 mmol, 1.2 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol, 2 mol%)
- Potassium carbonate (K_2CO_3 , 2.0 mmol, 2.0 equiv)
- 1,4-Dioxane (4 mL)
- Deionized water (1 mL)
- Procedure:
 - To an oven-dried reaction vessel, add **2-Bromo-5-(trifluoromethyl)pyridine**, the arylboronic acid, and potassium carbonate.
 - Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
 - Add 1,4-dioxane and deionized water via syringe.
 - Add the Palladium(II) acetate catalyst.
 - Heat the reaction mixture to 90-100 °C with vigorous stirring.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.
 - Upon completion, cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.



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Suzuki-Miyaura Coupling Experimental Workflow.

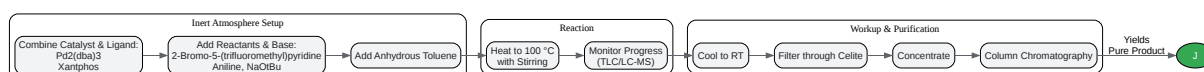
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines. The following is a general protocol for the amination of **2-Bromo-5-(trifluoromethyl)pyridine** with an aniline derivative.

Experimental Protocol: Buchwald-Hartwig Amination

- Materials:
 - **2-Bromo-5-(trifluoromethyl)pyridine** (1.0 mmol, 1.0 equiv)
 - Aniline derivative (1.2 mmol, 1.2 equiv)
 - Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, 0.01 mmol, 1 mol%)
 - Xantphos (0.03 mmol, 3 mol%)
 - Sodium tert-butoxide (NaOtBu , 1.4 mmol, 1.4 equiv)
 - Anhydrous toluene (5 mL)
- Procedure:

- In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to an oven-dried Schlenk tube.
- Add sodium tert-butoxide, **2-Bromo-5-(trifluoromethyl)pyridine**, and the aniline derivative.
- Add anhydrous toluene.
- Seal the tube and heat the reaction mixture to 100 °C with stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.



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Buchwald-Hartwig Amination Experimental Workflow.

Role in Drug Discovery: Kinase Inhibitors and Signaling Pathways

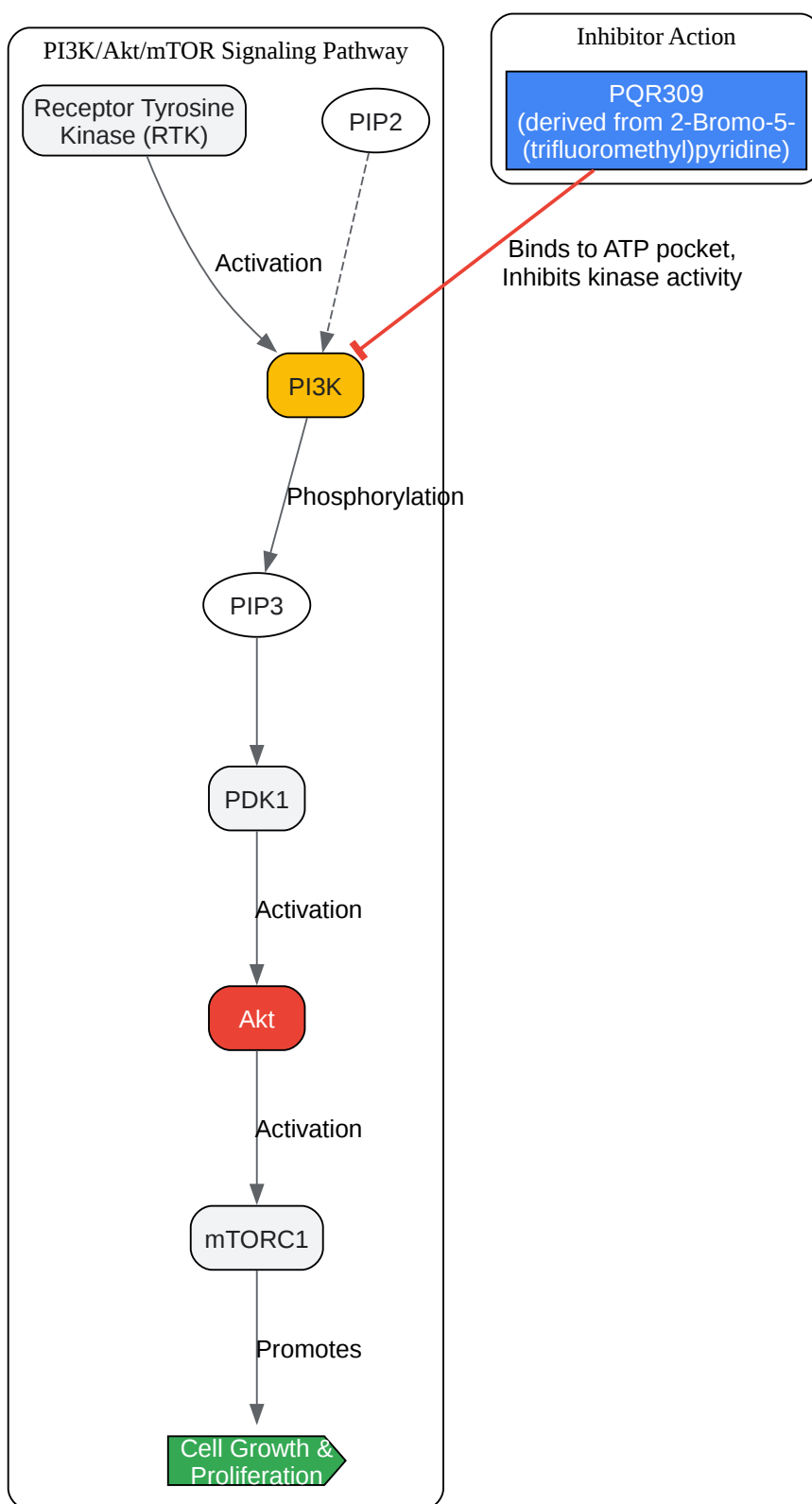
The 5-(trifluoromethyl)pyridine moiety is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The

trifluoromethyl group can enhance binding affinity to the kinase active site and improve the pharmacokinetic properties of a drug candidate.

A notable example is the potent and selective PI3K/mTOR inhibitor, PQR309. The synthesis of this compound and its analogs often involves the Buchwald-Hartwig amination of **2-Bromo-5-(trifluoromethyl)pyridine** or a similar precursor. The 2-amino-5-(trifluoromethyl)pyridine portion of the molecule plays a critical role in its binding to the PI3Ky kinase.

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. PQR309 and similar inhibitors function by binding to the ATP-binding pocket of PI3K, thereby blocking its kinase activity and inhibiting downstream signaling.

The crystal structure of PQR309 in complex with PI3Ky reveals key interactions. The amino group of the 2-amino-5-(trifluoromethyl)pyridine moiety forms hydrogen bonds with the aspartate residues D836, D841, and D964 in the kinase domain. These interactions are crucial for the high-affinity binding of the inhibitor.



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Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

This guide provides a foundational understanding of the procurement and application of **2-Bromo-5-(trifluoromethyl)pyridine** for research and development. The provided protocols and diagrams serve as a starting point for further exploration and optimization in the synthesis of novel compounds with significant potential in various fields of science.

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References

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